1H-Imidazole, 4-butyl-
Overview
Description
1H-Imidazole, 4-butyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions Imidazoles are known for their aromaticity and are found in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4-butyl- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of 1H-Imidazole, 4-butyl- often employs green chemistry techniques such as microwave heating, ultrasound irradiation, and the use of nonhazardous solvents or ionic liquids as reaction media . These methods aim to improve yield and reduce environmental impact.
Chemical Reactions Analysis
1H-Imidazole, 4-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common reagents and conditions used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 4-butyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-butyl- involves its interaction with specific molecular targets. For example, imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to osmotic disruption or growth inhibition of the fungal cell.
Comparison with Similar Compounds
1H-Imidazole, 4-butyl- can be compared with other imidazole derivatives such as:
- 1H-Imidazole, 2-methyl-
- 1H-Imidazole, 4-ethyl-
- 1H-Imidazole, 5-butyl-
The uniqueness of 1H-Imidazole, 4-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the butyl group at the 4-position may enhance its lipophilicity compared to other derivatives, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties .
Properties
IUPAC Name |
5-butyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-5-8-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBOYFKPMRBAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563328 | |
Record name | 5-Butyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146953-86-8 | |
Record name | 5-Butyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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